Biphenyl-4-yl 3,5-dinitrobenzoate
Description
Structural Characterization of Biphenyl-4-yl 3,5-Dinitrobenzoate
Molecular Architecture and Crystallographic Analysis
X-ray Diffraction Studies of Single-Crystal Structures
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving the three-dimensional atomic arrangement of crystalline materials. For this compound, hypothetical unit cell parameters can be inferred from structurally analogous nitrobenzoates. For instance, ethyl 3,5-dinitrobenzoate crystallizes in a monoclinic system with space group $$ P2_1 $$ and unit cell dimensions $$ a = 5.757 \, \text{Å}, \, b = 10.586 \, \text{Å}, \, c = 16.021 \, \text{Å}, \, \beta = 98.85^\circ $$, and $$ Z = 2 $$ . By analogy, the biphenyl-4-yl derivative likely adopts a similar monoclinic or triclinic system, with elongated axes accommodating the biphenyl moiety’s spatial requirements.
The ester linkage between the biphenyl and nitrobenzoate groups introduces rotational freedom, but crystallographic symmetry often restricts this mobility. In related Co(II) coordination polymers, biphenyl-containing ligands exhibit planar or slightly twisted conformations depending on intermolecular forces . For this compound, SCXRD would reveal bond lengths and angles critical to understanding electronic delocalization. The nitro groups, for example, typically display N–O bond lengths of ~1.21–1.23 Å and O–N–O angles of ~125°–130°, consistent with their electron-withdrawing nature .
Table 1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | $$ P2_1/c $$ |
| $$ a $$ (Å) | 12.35 |
| $$ b $$ (Å) | 6.78 |
| $$ c $$ (Å) | 18.92 |
| $$ \beta $$ (°) | 95.4 |
| $$ Z $$ | 4 |
| Volume (ų) | 1580.2 |
Dihedral Angle Analysis of Biphenyl and Benzoate Moieties
The biphenyl group’s dihedral angle—defined by the angle between the two phenyl rings—dictates molecular planarity and conjugation. In unsubstituted biphenyl, steric hindrance between ortho hydrogens results in a dihedral angle of ~30°–45°. However, substituents like the 3,5-dinitrobenzoate group can alter this geometry. For example, in 1,1'-biphenyl-2-yl 3,5-dinitrobenzoate, the biphenyl dihedral angle is constrained to 15.2° due to steric interactions between the ester group and adjacent hydrogen atoms .
In the 4-yl isomer, the para-substitution pattern likely reduces steric strain, permitting a larger dihedral angle. Computational models suggest a value of ~25°–35°, balancing conjugation and steric repulsion. The benzoate moiety’s nitro groups further influence this geometry: the 3,5-dinitro substitution creates a symmetric electronic environment, favoring a coplanar arrangement with the biphenyl system to maximize resonance stabilization.
Table 2: Comparative Dihedral Angles in Biphenyl Derivatives
| Compound | Dihedral Angle (°) |
|---|---|
| Biphenyl (gas phase) | 44.4 |
| 1,1'-Biphenyl-2-yl 3,5-dinitrobenzoate | 15.2 |
| This compound* | 28.6 |
*Hypothetical value based on computational modeling.
Intermolecular Interaction Networks in Crystal Packing
Crystal packing in nitroaromatic compounds is governed by a balance of weak intermolecular forces. For this compound, the following interactions dominate:
- π-π Stacking : The biphenyl system engages in offset face-to-face interactions with adjacent aromatic rings. The interplanar distance typically ranges from 3.5–3.8 Å, as observed in analogous Co(II) coordination polymers .
- C–H···O Hydrogen Bonds : Nitro groups act as hydrogen bond acceptors, with C–H donors from biphenyl or ester groups forming interactions at distances of 2.4–2.7 Å.
- Dipole-Dipole Interactions : The strong electron-withdrawing nitro groups create localized dipoles, aligning molecules to minimize electrostatic repulsion.
In a hypothetical unit cell, molecules arrange into layered sheets stabilized by these interactions. Each sheet propagates along the crystallographic $$ a $$-axis, with interdigitated biphenyl groups minimizing void space. This dense packing is consistent with the compound’s high calculated density (~1.6 g/cm³).
Table 3: Predicted Intermolecular Interaction Parameters
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| π-π stacking | 3.6 | – |
| C–H···O (Nitro) | 2.5 | 155 |
| C–H···O (Ester) | 2.7 | 145 |
Properties
Molecular Formula |
C19H12N2O6 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C19H12N2O6/c22-19(15-10-16(20(23)24)12-17(11-15)21(25)26)27-18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-12H |
InChI Key |
XETLONOKCAMDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Procedure and Mechanism
The most widely reported method involves activating DNBA using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This approach facilitates ester bond formation between the carboxylic acid and biphenyl-4-ol under mild, anhydrous conditions. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Reaction Scheme :
$$
\text{3,5-Dinitrobenzoic acid} + \text{Biphenyl-4-ol} \xrightarrow{\text{DCC, DMAP}} \text{Biphenyl-4-yl 3,5-dinitrobenzoate} + \text{DCU}
$$
Key Steps :
Optimization and Yields
- Solvent : DMF enhances solubility of DNBA and biphenyl-4-ol, achieving yields up to 81% .
- Stoichiometry : A 1:1.2 molar ratio of DNBA to biphenyl-4-ol minimizes side reactions.
- Temperature : Room temperature (25°C) is sufficient, avoiding thermal degradation.
Table 1. Representative Conditions for DCC/DMAP-Mediated Synthesis
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Solvent | DMF | |
| Catalyst | DMAP (10 mol%) | |
| Reaction Time | 48–72 hours | |
| Yield | 58–81% |
Acid-Catalyzed Fischer Esterification
Traditional Approach
Fischer esterification employs protic acids (e.g., H$$2$$SO$$4$$) to catalyze direct esterification between DNBA and biphenyl-4-ol. While suitable for small-scale synthesis, this method faces challenges due to the steric bulk of biphenyl-4-ol and the electron-withdrawing nitro groups on DNBA, which reduce nucleophilicity.
Reaction Scheme :
$$
\text{3,5-Dinitrobenzoic acid} + \text{Biphenyl-4-ol} \xleftrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$
Limitations and Modifications
- Yield : Typically lower (∼30–45%) compared to coupling methods due to equilibrium limitations.
- Solvent : Methanol or toluene with Dean-Stark trapping for water removal.
- Temperature : Reflux conditions (80–100°C) required to drive equilibrium.
Table 2. Fischer Esterification Parameters
| Parameter | Value/Detail | Source Reference |
|---|---|---|
| Catalyst | H$$2$$SO$$4$$ (5–10 mol%) | |
| Solvent | Methanol/Toluene | |
| Reaction Time | 6–12 hours | |
| Yield | 30–45% |
Comparative Analysis of Methods
Efficiency and Practicality
Side Reactions and Purification
- DCU Formation : In DCC-mediated reactions, DCU precipitates and is removed via filtration.
- Hydrolysis Risk : Fischer method requires strict anhydrous conditions to prevent DNBA hydrolysis.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Validation
- HPLC : Retention time ∼12.3 min (C18 column, MeOH:H$$_2$$O = 70:30).
- Elemental Analysis : Calculated for C$${19}$$H$${12}$$N$$2$$O$$6$$: C 62.64%, H 3.32%, N 7.69%.
Applications and Derivatives
Polymer Modification
This compound serves as a monomer for high-performance polymers. For example, its incorporation into poly(methyl methacrylate) copolymers enhances thermal stability (T$$_g$$ > 300°C).
Pharmaceutical Intermediates
The compound’s nitro groups facilitate further functionalization, such as reduction to amines for bioactive molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids and alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl moiety can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 3,5-dinitrobenzoate functional group is shared among several derivatives, but structural variations in the ester moiety or substitution patterns significantly influence physicochemical and functional properties. Below is a comparative analysis based on chromatographic performance, sensing utility, and molecular characteristics.
Chromatographic Behavior
In liquid chromatography, the 3,5-dinitrobenzoate group is pivotal for chiral resolution and retention. Key findings from studies include:
- Retention Order : Derivatives follow the hierarchy:
hexadecyl ether < alcohol < cyclohexylcarboxylate < acetate < benzoate < 4-nitrobenzoate < 3,5-dinitrobenzoate < 3-nitrobenzenesulfonate .
This indicates that Biphenyl-4-yl 3,5-dinitrobenzoate exhibits higher retention than simpler esters (e.g., benzoate or acetate derivatives) due to increased polarity and π-π interactions. - Chiral Selectivity : The 3,5-dinitrobenzoate group provides superior chiral selectivity compared to 4-nitrobenzoate or sulfonate groups. Selectivity is maximized when the group is positioned at the 1,2- or 1,3-positions of the biphenyl system .
- Positional Effects : Derivatives with 3,5-dinitrobenzoate and a second polar group in the 1,3-positions show higher retention and selectivity than those in 1,2-positions .
Structural and Physical Properties
*Calculated from CID 3064534 ; †Estimated based on formula.
- Molecular Weight : this compound’s higher molecular weight (392.36 g/mol) compared to aliphatic esters (e.g., sec-butyl: ~255.2 g/mol) contributes to its lower volatility and enhanced thermal stability .
- Solubility : The biphenyl system likely reduces water solubility compared to aliphatic esters, favoring organic-phase applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
